Carbamothioic chloride, (4-bromophenyl)methyl- (9CI)
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Overview
Description
Carbamothioic chloride, (4-bromophenyl)methyl- (9CI) is a chemical compound with the molecular formula C8H7BrClNS and a molecular weight of 264.57 g/mol . It is also known by its IUPAC name, N-(4-bromophenyl)-N-methylcarbamothioyl chloride . This compound is a member of the heterocyclic organic compounds category and is primarily used in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbamothioic chloride, (4-bromophenyl)methyl- (9CI) can be synthesized through the reaction of 4-bromoaniline with methyl isothiocyanate, followed by chlorination . The reaction typically involves the use of solvents such as tetrahydrofuran or chloroform and requires controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of Carbamothioic chloride, (4-bromophenyl)methyl- (9CI) involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Carbamothioic chloride, (4-bromophenyl)methyl- (9CI) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a thiourea derivative .
Scientific Research Applications
Carbamothioic chloride, (4-bromophenyl)methyl- (9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Carbamothioic chloride, (4-bromophenyl)methyl- (9CI) involves its interaction with nucleophiles, leading to the formation of various derivatives . The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, thereby modifying their function . This property makes it useful in the study of enzyme mechanisms and protein-ligand interactions .
Comparison with Similar Compounds
Dimethylthiocarbamoyl chloride: Similar in structure but with different substituents, leading to variations in reactivity and applications.
N-methylthiocarbamoyl chloride: Another related compound with distinct chemical properties and uses.
Uniqueness: Carbamothioic chloride, (4-bromophenyl)methyl- (9CI) is unique due to the presence of the 4-bromophenyl group, which imparts specific electronic and steric effects that influence its reactivity and interactions with other molecules . This makes it particularly valuable in certain synthetic and research applications where these properties are advantageous .
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]carbamothioyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNS/c9-7-3-1-6(2-4-7)5-11-8(10)12/h1-4H,5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAAYOBXDIOTCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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